molecular formula C16H15Cl2NO B4285361 3,5-dichloro-N-(1-phenylpropyl)benzamide

3,5-dichloro-N-(1-phenylpropyl)benzamide

Cat. No. B4285361
M. Wt: 308.2 g/mol
InChI Key: ZYTDCKCUBVUEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(1-phenylpropyl)benzamide, commonly known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. DCPB is a benzamide derivative that has been synthesized using various methods and has shown promising results in laboratory experiments.

Mechanism of Action

DCPB works by inhibiting the activity of a protein called nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes that control inflammation and cancer cell growth. By inhibiting NF-κB activity, DCPB can reduce inflammation and prevent cancer cell growth.
Biochemical and Physiological Effects:
DCPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. DCPB has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPB in laboratory experiments is its specificity towards NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, DCPB has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, DCPB has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on DCPB, including the development of more efficient synthesis methods and the optimization of its pharmacological properties. Further studies are needed to determine the safety and efficacy of DCPB in humans, and clinical trials are needed to evaluate its potential as a therapeutic agent for various diseases. Additionally, research is needed to explore the potential of DCPB as a tool for studying the role of NF-κB in various biological processes.

Scientific Research Applications

DCPB has shown potential applications in scientific research, particularly in the fields of medicine and pharmacology. Studies have shown that DCPB has anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and asthma. DCPB has also been shown to have anticancer properties and can be used to treat various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

3,5-dichloro-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-2-15(11-6-4-3-5-7-11)19-16(20)12-8-13(17)10-14(18)9-12/h3-10,15H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDCKCUBVUEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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